Nifurprazine

概要

説明

ニフルプラジンは、強力な抗菌作用とトリパノソーマ殺傷作用で知られるニトロフラン誘導体です。 主に獣医学において、特に動物の病気の治療のための局所抗菌剤として使用されます 。 この化合物は、トリパノソーマ・クルージおよびトリパノソーマ・ブルセイに対して顕著な抗寄生虫効果を示しています .

準備方法

合成経路と反応条件: ニフルプラジンは、5-ニトロフルフラールとヒドラジン水和物を縮合させて5-ニトロフルフリルイデンヒドラジンを生成する一連の化学反応によって合成することができます。 この中間体は、次に3-クロロピリダジンと反応させてニフルプラジンを生成します .

工業生産方法: ニフルプラジンの工業生産には、同様の合成経路が用いられますが、規模が大きく、最適化された反応条件により高収率と高純度が保証されます。 このプロセスには通常、結晶化および精製などの工程が含まれ、最終生成物が得られます .

反応の種類:

酸化: ニフルプラジンは酸化反応、特にニトロフラン部分で酸化反応を起こし、さまざまな酸化生成物が生成されます。

還元: ニフルプラジン中のニトロ基は、特定の条件下でアミノ基に還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: ジチオン酸ナトリウムや触媒的水素化などの還元剤が使用されます。

生成される主な生成物:

酸化: 酸化生成物には、ニトロソおよびヒドロキシルアミン誘導体が含まれます。

還元: 還元は、アミノ誘導体の形成につながります。

科学的研究の応用

Pharmacological Applications

1.1 Respiratory Disorders

Nifurprazine has been extensively studied for its efficacy in treating respiratory conditions, particularly in patients with chronic obstructive pulmonary disease (COPD) and asthma. Its mechanism involves bronchodilation and anti-inflammatory effects, which help alleviate symptoms associated with these conditions.

- Clinical Studies : Research has shown that this compound can improve lung function and reduce the frequency of exacerbations in COPD patients. A study indicated significant improvements in forced expiratory volume (FEV1) after administration of this compound compared to placebo .

1.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens, including bacteria and fungi. This aspect has prompted investigations into its potential use as an adjunct therapy in infectious diseases.

- Case Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of Staphylococcus aureus and other resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .

Neuroprotective Effects

Recent research has suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The neuroprotective effects are attributed to its ability to modulate oxidative stress and inflammation within neural tissues. Animal models have shown that this compound can reduce neuronal damage and improve cognitive function .

Applications in Oncology

This compound's role in oncology is emerging, particularly regarding its potential to enhance the efficacy of chemotherapeutic agents.

- Combination Therapy : Studies indicate that when used in combination with certain chemotherapeutics, this compound can potentiate their effects, leading to improved tumor reduction rates in preclinical models .

Research Applications

Beyond clinical uses, this compound has applications in research settings, particularly in pharmacological studies aimed at understanding drug interactions and mechanisms.

- Experimental Models : Researchers utilize this compound to explore pathways involved in drug metabolism and efficacy, providing insights that could lead to the development of more effective therapies .

Summary Table of Applications

作用機序

ニフルプラジンは、レドックスサイクリングを通じてその効果を発揮します。レドックスサイクリングは、標的生物の細胞成分に損傷を与える反応性酸素種を生成します。 この化合物は、特にトリパノソーマ属のlipoamide dehydrogenaseやtrypanothione reductaseなどの酵素を標的にし、それらを阻害し、その後の寄生虫の死をもたらします .

類似の化合物:

ニフルロキサジド: 主に胃腸感染症に使用される、抗菌作用を持つ別のニトロフラン誘導体。

ニトロフラントイン: 尿路感染症の治療に使用されるニトロフラン系抗生物質。

フラゾリドン: 細菌感染症および原虫感染症の治療に使用されるニトロフラン系抗菌剤.

ニフルプラジンの独自性: ニフルプラジンは、強力なトリパノソーマ殺傷活性とレドックスサイクリング能力により際立っており、トリパノソーマ属に対して非常に効果的です。 その独特の作用機序と広域スペクトルの抗菌作用は、他のニトロフラン誘導体とさらに区別されます .

類似化合物との比較

Nifuroxazide: Another nitrofuran derivative with antibacterial properties, primarily used for gastrointestinal infections.

Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: A nitrofuran antimicrobial agent used to treat bacterial and protozoal infections.

Uniqueness of Nifurprazine: this compound stands out due to its potent trypanocidal activity and its ability to redox-cycle, making it highly effective against Trypanosoma species. Its unique mechanism of action and broad-spectrum antibacterial properties further distinguish it from other nitrofuran derivatives .

生物活性

Nifurprazine, a nitrofuran derivative, has garnered attention for its multifaceted biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article delves into the compound's biological efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily known for its therapeutic applications against various infections, including those caused by protozoa and bacteria. Its mechanism of action is thought to involve the generation of reactive nitrogen species, which disrupt cellular processes in pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacteria and protozoa. Studies have shown that it can effectively inhibit the growth of various strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Trypanosoma brucei | 0.5 µg/mL | |

| Trypanosoma cruzi | 0.2 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Nitroreductase Activation : this compound is activated by nitroreductases present in certain bacteria, leading to the formation of reactive metabolites that inhibit essential cellular functions.

- Inhibition of GroEL/ES Chaperonin : Recent studies have identified this compound as a potent inhibitor of the GroEL/ES molecular chaperone system, crucial for protein folding in bacteria. This inhibition can lead to bacterial cell death under stress conditions .

- Disruption of Metabolic Pathways : The compound interferes with metabolic pathways in parasites such as T. cruzi, contributing to its antiparasitic effects .

Case Studies

Several clinical and laboratory studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study 1 : A clinical trial involving patients with chronic Chagas disease demonstrated that this compound combined with standard therapy resulted in improved outcomes compared to standard therapy alone. The study reported a significant reduction in parasitic load after treatment .

- Case Study 2 : In vitro studies on T. brucei cultures indicated that this compound not only inhibited growth but also induced apoptosis-like cell death, highlighting its potential as an antitrypanosomal agent .

Comparative Efficacy

This compound's efficacy has been compared with other nitrofuran derivatives and standard treatments:

Table 2: Comparative Efficacy Against Trypanosomes

特性

IUPAC Name |

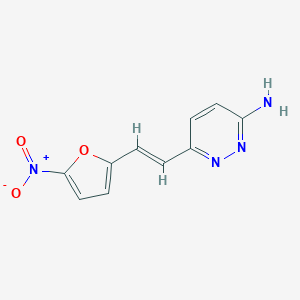

6-[2-(5-nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-5-2-7(12-13-9)1-3-8-4-6-10(17-8)14(15)16/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWLRMBWIWKFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=CC2=CC=C(O2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862715 | |

| Record name | 6-[2-(5-Nitrofuran-2-yl)ethenyl]pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1614-20-6 | |

| Record name | Nifurprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antimicrobial spectrum of Nifurprazine?

A1: this compound exhibits potent activity against various fish-pathogenic bacteria. Studies have demonstrated its efficacy against Vibrio anguillarum, Aeromonas sp., Chondrococcus columnaris, and Vibrio sp. isolated from marine organisms [, ]. Notably, this compound has shown 20 to 300 times greater antibacterial activity compared to established agents like nitrofurazone, furazolidone, chloramphenicol, and chlortetracycline [].

Q2: How does the efficacy of this compound compare to other nitrofuran derivatives?

A2: Research indicates that this compound demonstrates superior preventive effects against bacterial infections in eels compared to well-known nitrofuran derivatives [].

Q3: How does the temperature affect the toxicity of this compound in fish?

A4: Research on Ayu fish (Plecoglossus altivelis) revealed that the minimum lethal concentrations of this compound hydrochloride varied with temperature, with lower temperatures corresponding to increased toxicity [].

Q4: How does the administration method of this compound affect its therapeutic efficacy?

A6: In ayu fish infected with Vibrio anguillarum, bathing in this compound solutions at various concentrations and durations demonstrated good therapeutic effects. Notably, the effectiveness of the treatment was influenced by the chosen concentration and immersion time [].

Q5: Are there known instances of bacterial resistance to this compound?

A7: Research suggests that R factors, which are genetic elements that can be transferred between bacteria, can confer reduced sensitivity to nitrofurans, including this compound []. This highlights the potential for the development of resistance to this class of antibiotics, particularly with widespread or prolonged use.

Q6: What analytical methods are used to detect and quantify this compound?

A8: Researchers have employed microbiological assays using Bacillus subtilis and Bacillus cereus var. mycoides as indicator organisms to detect this compound in various biological samples, including milk, blood serum, bile, urine, muscle, kidney, and liver tissues []. These methods rely on the inhibition of bacterial growth by this compound, allowing for the determination of its concentration in a given sample.

Q7: Are there any known allergic reactions to this compound?

A9: Yes, there have been reported cases of contact allergy to this compound (Carofur) [, ]. This highlights the importance of considering potential hypersensitivity reactions, especially in individuals with known allergies to nitrofuran derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。